1-[2-(Difluoromethoxy)phenyl]guanidine
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Overview
Description
1-[2-(Difluoromethoxy)phenyl]guanidine is a chemical compound characterized by the presence of a guanidine group attached to a phenyl ring substituted with a difluoromethoxy group
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)phenyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then deprotected to yield the desired guanidine compound . Another approach involves the use of thiourea derivatives as guanidylating agents, often in conjunction with coupling reagents or metal-catalyzed guanidylation .
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
1-[2-(Difluoromethoxy)phenyl]guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form stable interactions with acidic residues in proteins and nucleic acids, influencing their structure and function . This compound can modulate various biological pathways, including those involving kinase activity .
Comparison with Similar Compounds
1-[2-(Difluoromethoxy)phenyl]guanidine can be compared with other guanidine derivatives and difluoromethoxy-substituted compounds:
Properties
Molecular Formula |
C8H9F2N3O |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]guanidine |
InChI |
InChI=1S/C8H9F2N3O/c9-7(10)14-6-4-2-1-3-5(6)13-8(11)12/h1-4,7H,(H4,11,12,13) |
InChI Key |
CGCAPZLEFKXYCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)OC(F)F |
Origin of Product |
United States |
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